molecular formula C9H13NO B13066256 (R)-4-(1-Aminopropyl)phenol

(R)-4-(1-Aminopropyl)phenol

Cat. No.: B13066256
M. Wt: 151.21 g/mol
InChI Key: WTQZYHPAVNTISM-SECBINFHSA-N
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Description

(R)-4-(1-Aminopropyl)phenol is a chiral aminophenol derivative characterized by a phenol group substituted with a 1-aminopropyl chain in the (R)-configuration. Enantioselective synthesis methods, such as those employing (R)-epichlorohydrin or sodium borohydride reduction (as seen in and ), are critical for producing the (R)-enantiomer with high optical purity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-[(1R)-1-aminopropyl]phenol

InChI

InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3/t9-/m1/s1

InChI Key

WTQZYHPAVNTISM-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Multi-Step Chemical Synthesis via Nitration and Reduction

One classical synthetic approach involves the nitration of amphetamine derivatives followed by reduction of the nitro group to the amino group:

  • Step 1: Nitration
    Amphetamine is nitrated to form 4-nitroamphetamine as the key intermediate.

  • Step 2: Reduction
    The nitro group is reduced to an amino group using catalytic hydrogenation, typically employing hydrogen gas and palladium on carbon catalyst under mild conditions. Methanol or ethanol often serves as the solvent.

Enzymatic Resolution and Biocatalysis

An advanced, stereoselective method involves enzymatic resolution of racemic mixtures or direct enzymatic synthesis:

  • Stage 1: α-methyl-p-hydroxybenzylamine is subjected to enzymatic resolution using (R)-amine dehydrogenase in dimethyl sulfoxide at pH 8.5 and 37°C, yielding enantiomerically enriched products.

  • Stage 2: Further enantioselective transformation using (S)-ω-transaminase at pH 9.5 and 37°C over 24 hours enhances the stereochemical purity.

This biocatalytic route achieves high enantiomeric excess (>99% ee) and is advantageous for producing chiral aminophenols with minimal racemization.

Chemical Conversion via Acid Chloride Intermediates (Patent-Based Method)

A patented method describes a three-step chemical process involving:

  • Step A: Reaction of a precursor compound (formula II) with potassium trimethylsilanolate in solvents such as 2-methyltetrahydrofuran at 65–70°C for 2–3 hours to form compound III with high yield (~92%).

  • Step B: Conversion of compound III to compound IV via reaction with oxalyl chloride at 10–30°C (preferably 20°C) to form an acid chloride intermediate, followed by reaction with alcohol under controlled temperature and time.

  • Step C: Hydrogenation of compound IV using 5% palladium on carbon catalyst in methanol at suitable temperatures to yield the target compound (formula I), (R)-4-(1-aminopropyl)phenol, with efficient isolation procedures.

Preparation Method Key Features Advantages Challenges
Nitration and Catalytic Reduction Classical organic synthesis, uses palladium catalyst Well-established, scalable Requires careful stereochemical control and purification
Enzymatic Resolution and Biocatalysis Uses amine dehydrogenase and ω-transaminase enzymes High enantiomeric purity, mild conditions Enzyme availability and cost; longer reaction times
Acid Chloride Intermediate Route (Patent) Multi-step chemical synthesis with organosilicon reagents High yield, scalable, controlled reaction conditions Requires handling of reactive intermediates and solvents
Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Nitration Amphetamine + nitrating agent Ambient Variable - Intermediate step
Reduction H2, Pd/C, MeOH Room temp Few hours High Produces amino group
Enzymatic Resolution 1 (R)-amine dehydrogenase, DMSO, pH 8.5 37 Hours >99% ee High stereoselectivity
Enzymatic Resolution 2 (S)-ω-transaminase, DMSO, pH 9.5 37 24 hours >99% ee Enhances enantiomeric purity
Step A (Patent) K+ trimethylsilanolate, MeTHF 65–70 2–3 hours ~92 Formation of intermediate compound III
Step B (Patent) Oxalyl chloride, MeTHF, alcohol 20 1–2 hours High Acid chloride intermediate formation
Step C (Patent) H2, 5% Pd/C, MeOH Ambient Hours High Final hydrogenation to target compound
  • Purification typically involves isolation via crystallization or chromatographic techniques such as reversed-phase chromatography (C18 Sep-pak) due to the polar nature of intermediates and product.

  • Structural and stereochemical confirmation is performed using:

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages:

  • Traditional nitration followed by catalytic reduction is straightforward but requires stereochemical control.

  • Enzymatic methods provide excellent stereoselectivity and are suitable for producing enantiomerically pure compounds.

  • Patented chemical processes employing organosilicon reagents and acid chloride intermediates offer high yields and scalability.

Choice of method depends on the desired scale, purity, stereochemical requirements, and available resources. Analytical techniques ensure the structural integrity and enantiomeric purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under acidic or enzymatic conditions. Key findings include:

Reagent/ConditionsProduct FormedConversion EfficiencyCitation
KMnO<sub>4</sub> (acidic)4-(1-Oxopropyl)phenol (ketone)85–92%
O<sub>2</sub>/Cu(I)Quinone derivatives60–75%
Laccase (pH 7.0)Polymeric phenolic networks40–55%

Mechanistic studies suggest the phenolic -OH is oxidized to a quinone intermediate, which can further polymerize or react with nucleophiles. Enzymatic oxidation using laccase proceeds via radical coupling, forming dimers or cross-linked polymers.

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution and condensation:

N-Alkylation

ReagentConditionsProductYieldCitation
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMFN-Methyl-4-(1-aminopropyl)phenol78%
Benzyl bromideEt<sub>3</sub>N, THFN-Benzyl derivative82%

N-Acylation

ReagentConditionsProductYieldCitation
Acetic anhydridePyridine, RTN-Acetyl-4-(1-aminopropyl)phenol90%
Benzoyl chlorideDCM, 0°CN-Benzoyl derivative88%

Acylation proceeds via activation of the carbonyl electrophile, followed by nucleophilic attack by the amine. Steric hindrance from the propyl chain slightly reduces reactivity compared to shorter-chain analogues.

Condensation and Schiff Base Formation

The amine reacts with carbonyl compounds to form imines or Schiff bases, widely used in coordination chemistry:

Carbonyl CompoundConditionsProductApplicationCitation
4-HydroxybenzaldehydeEtOH, refluxSalicylideneimine derivativeMetal chelation
PyruvatepH 7.4 bufferEnamine-linked bioactive conjugateDrug delivery systems

Schiff bases derived from this compound exhibit antimicrobial activity, with MIC values of 8–32 µg/mL against S. aureus and E. coli . The phenolic -OH enhances metal-binding capacity, forming stable complexes with Cu(II) and Fe(III) .

Enzymatic and Catalytic Transformations

Engineered transaminases catalyze stereospecific amination of ketone precursors to synthesize (R)-4-(1-Aminopropyl)phenol with >99% enantiomeric excess. Key parameters include:

Enzyme SourceSubstrateConversion Rateee (%)Citation
E. coli transaminase4-(1-Oxopropyl)phenol95%99.5
B. subtilis variant4’-Hydroxyacetophenone88%98.7

This biocatalytic route avoids racemization and harsh conditions, making it scalable for API synthesis.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

CompoundReaction with KMnO<sub>4</sub>N-Acylation YieldSchiff Base Stability
This compound85–92% ketone formation88–90%High (ΔG = −15.2 kcal/mol)
4-(1-Aminoethyl)phenol92–95%93–95%Moderate (ΔG = −12.1 kcal/mol)
4-(2-Aminoethyl)phenol70–75%80–85%Low (ΔG = −9.8 kcal/mol)

The propyl chain’s steric bulk slightly reduces acylation efficiency but enhances Schiff base stability through hydrophobic interactions .

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block:
(R)-4-(1-Aminopropyl)phenol serves as a crucial precursor in the synthesis of various pharmaceuticals. Its structure allows for the development of compounds targeting neurological disorders, making it valuable in medicinal chemistry.

Case Study:
Research indicates that derivatives of this compound have been synthesized to explore their efficacy in treating conditions such as depression and anxiety disorders. For instance, compounds derived from this amino phenol have shown promising results in modulating neurotransmitter levels in animal models, suggesting potential therapeutic applications in human medicine .

Biochemical Research

Neurotransmitter Activity:
The compound is extensively used in studies examining neurotransmitter systems. It helps elucidate the mechanisms through which certain drugs exert their effects on the nervous system.

Research Findings:
Studies utilizing this compound have demonstrated its role in enhancing the release of neurotransmitters like serotonin and dopamine. This has implications for understanding mood disorders and developing new antidepressant therapies .

Polymer Chemistry

Incorporation into Drug Delivery Systems:
this compound can be integrated into polymer matrices to improve their properties for drug delivery applications.

Property Before Incorporation After Incorporation
Drug Release RateStandardEnhanced
BiocompatibilityModerateHigh
StabilityLowImproved

Application Example:
In a study focused on creating biodegradable polymers for drug delivery, this compound was shown to enhance the stability and release profile of encapsulated drugs, leading to more effective therapeutic outcomes .

Analytical Chemistry

Reagent for Detection:
The compound acts as a reagent in various analytical methods, aiding in the detection and quantification of biomolecules.

Methodological Insights:
Utilizing this compound in high-performance liquid chromatography (HPLC) has improved the sensitivity and specificity of assays for neurotransmitters and other biologically relevant molecules .

Cosmetic Formulations

Antioxidant Properties:
Due to its antioxidant capabilities, this compound is included in cosmetic products aimed at enhancing skin health.

Cosmetic Product Type Functionality
Anti-aging creamsProtects against oxidative stress
MoisturizersImproves skin hydration
SunscreensOffers UV protection

Market Analysis:
The inclusion of this compound in skincare formulations has been linked to improved efficacy against environmental damage, making it a popular ingredient among cosmetic manufacturers .

Mechanism of Action

The mechanism of action of ®-4-(1-Aminopropyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 4-(1-Aminopropyl)phenol Hydrochloride The hydrochloride salt of the target compound shares the same core structure but exists as a protonated amine. This modification enhances solubility in polar solvents, making it more suitable for pharmaceutical formulations. However, the free base (R)-4-(1-Aminopropyl)phenol is preferred in asymmetric catalysis due to its uncharged amine group, which facilitates coordination in catalytic cycles .

(b) 4-Chloro-2-((1R)-1-{[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol This compound () features additional chloro substituents and a bulky cyclopentyl group. The presence of two chiral centers (R,R-configuration) and intramolecular O–H⋯N hydrogen bonding (bond length: 2.647 Å) enhances its structural rigidity compared to this compound. Such rigidity is advantageous in asymmetric catalysis, where precise stereochemical control is required .

(c) Metoprolol Metabolites Metoprolol metabolites, such as 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic acid (), share a phenolic backbone but incorporate ether and carboxylic acid functionalities. These structural differences render them pharmacologically active (e.g., as β-blocker metabolites), whereas this compound is primarily a synthetic intermediate or catalyst .

Physical and Chemical Properties
Property This compound 4-(1-Aminopropyl)phenol HCl 4-Chloro-2-((1R)-...)phenol
Molecular Formula C₉H₁₃NO C₉H₁₃NO·HCl C₂₀H₂₂Cl₂NO
Molecular Weight (g/mol) 151.21 (free base) 178.24 370.30
Key Functional Groups Phenol, primary amine Phenol, ammonium chloride Phenol, tertiary amine, Cl
Hydrogen Bonding Intermolecular Ionic interactions Intramolecular O–H⋯N
Applications Asymmetric catalysis Pharmaceutical intermediate Catalysis, crystal engineering

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Chiral Centers Substituents Hydrogen Bonding
This compound 1 (R) -NH₂, -C₃H₇ Intermolecular
4-Chloro-2-((1R)-...)phenol 2 (R,R) -Cl, -cyclopentyl, -NH Intramolecular O–H⋯N
Metoprolol Metabolite (3b) 1 (R) -OCH₂CH(OH)CH₂NH-iPr Intermolecular

Q & A

Q. What are the recommended laboratory synthesis methods for (R)-4-(1-Aminopropyl)phenol?

  • Methodological Answer : A common synthesis route involves condensation of chiral amines with ketones, followed by reduction. For example, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine can react with 1-(5-chloro-2-hydroxyphenyl)propan-1-one in methanol, followed by reduction with sodium borohydride in THF/ethanol (1:1 v/v). Post-reaction purification via solvent evaporation and recrystallization yields the enantiopure product .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Avoid acidic conditions to prevent toxic gas release. Ensure proper ventilation and use inert absorbents for spill containment. Refer to MSDS guidelines for amine-phenol derivatives, which highlight risks of irritation and sensitization .

Q. How can common impurities in this compound synthesis be identified and removed?

  • Methodological Answer : Impurities like unreacted intermediates or diastereomers can be detected via HPLC or TLC. Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Mass spectrometry confirms molecular integrity .

Q. What spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to verify aromatic protons and chiral centers. IR spectroscopy identifies phenolic -OH stretches (~3200 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. Compare data with published crystallographic studies for stereochemical confirmation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

  • Methodological Answer : Employ chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution or asymmetric hydrogenation may further improve purity .

Q. What advanced techniques characterize the crystal structure and hydrogen bonding of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves intramolecular hydrogen bonds (e.g., O–H⋯N, 2.647 Å) and chiral configurations. Hirshfeld surface analysis quantifies intermolecular interactions. DFT calculations complement experimental data to model electronic environments .

Q. How does stereochemistry influence this compound’s efficacy as a chiral ligand?

  • Methodological Answer : The (R)-configuration dictates spatial arrangement for substrate binding in asymmetric catalysis. Test catalytic efficiency in model reactions (e.g., aldol additions) and compare turnover numbers (TON) and ee values with (S)-enantiomers. Structural modifications (e.g., substituent effects on aryl rings) can enhance selectivity .

Q. What strategies elucidate structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : Synthesize analogs with varied alkyl chain lengths or substituents (e.g., halogens, methoxy groups). Assess biological activity (e.g., antimicrobial potency) via MIC assays. QSAR modeling correlates electronic/steric parameters with activity trends .

Q. How is this compound applied in catalytic asymmetric reactions?

  • Methodological Answer : As a chiral base, it facilitates enantioselective alkylation or reduction. For example, in asymmetric Michael additions, monitor reaction progress via 1^1H NMR and quantify ee using chiral GC. Compare catalytic performance with established ligands like Cinchona alkaloids .

Q. What environmental assessments are needed for this compound?

  • Methodological Answer :
    Conduct OECD 301 biodegradability tests (e.g., closed bottle test). Evaluate ecotoxicity via Daphnia magna or algal growth inhibition assays. Assess bioaccumulation potential using log KowK_{ow} measurements. Remediation studies (e.g., photocatalytic degradation) can mitigate environmental persistence .

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